Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15ClFN3O4S and its molecular weight is 471.89. The purity is usually 95%.
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Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, commonly referred to as EVT-2549220, is a complex organic compound with significant potential in medicinal chemistry. This compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The unique structural attributes of EVT-2549220 suggest its potential applications in treating various diseases, particularly those involving inflammation and microbial infections.
Molecular Structure
- Molecular Formula : C22H15ClFN3O4S
- Molecular Weight : 471.89 g/mol
- CAS Number : 851950-39-5
- IUPAC Name : Ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Structural Features
The compound consists of:
- A thieno[3,4-d]pyridazine core
- A 4-chlorophenyl group at the 3-position
- A 2-fluorobenzamido moiety at the 5-position
These features enhance its biological activity by improving interactions with various biological targets.
This compound has shown promising biological activities, including:
- Anti-inflammatory properties
- Antimicrobial effects
- Inhibition of specific enzymes involved in disease processes
Studies indicate that compounds with similar structures can act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro assays demonstrated that EVT-2549220 significantly reduces the production of pro-inflammatory cytokines in macrophages. This suggests its potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicated that the compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : Molecular docking studies have shown that EVT-2549220 binds effectively to COX and LOX enzymes, demonstrating a strong affinity that suggests competitive inhibition.
Comparative Biological Activity Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
EVT-2549220 | Thieno[3,4-d]pyridazine core with chlorophenyl and fluorobenzamido groups | Anti-inflammatory, antimicrobial |
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Methoxy substitution | Potential anti-inflammatory |
5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazine | Similar core structure | Anticancer activity |
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Dimethoxy substitution | Antiviral properties |
Synthesis and Modification
The synthesis of EVT-2549220 typically involves multi-step organic reactions. A common method includes:
- Formation of the thieno[3,4-d]pyridazine core through cyclization reactions.
- Introduction of the chlorophenyl and fluorobenzamido groups via acylation techniques.
- Purification and characterization using techniques such as NMR and mass spectrometry.
These synthetic pathways allow for modifications to explore structure-activity relationships further.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)24)17(15)21(29)27(26-18)13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIGXSPIKJJDHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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